molecular formula C13H13BrN4O4 B280042 4-bromo-1-ethyl-N-(2-methoxy-4-nitrophenyl)-1H-pyrazole-3-carboxamide

4-bromo-1-ethyl-N-(2-methoxy-4-nitrophenyl)-1H-pyrazole-3-carboxamide

Katalognummer B280042
Molekulargewicht: 369.17 g/mol
InChI-Schlüssel: WXLGCCFRFVYARH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-bromo-1-ethyl-N-(2-methoxy-4-nitrophenyl)-1H-pyrazole-3-carboxamide, also known as BAY 73-6691, is a potent and selective inhibitor of soluble guanylate cyclase (sGC). sGC is an enzyme that plays a crucial role in the regulation of cardiovascular and pulmonary functions, making BAY 73-6691 a promising drug candidate for the treatment of various cardiovascular and pulmonary diseases.

Wirkmechanismus

4-bromo-1-ethyl-N-(2-methoxy-4-nitrophenyl)-1H-pyrazole-3-carboxamide 73-6691 exerts its pharmacological effects by inhibiting sGC, which is a key enzyme in the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) signaling pathway. NO is a potent vasodilator that is produced by endothelial cells and acts on sGC to stimulate the production of cGMP, which in turn promotes vasodilation and reduces vascular tone. By inhibiting sGC, 4-bromo-1-ethyl-N-(2-methoxy-4-nitrophenyl)-1H-pyrazole-3-carboxamide 73-6691 reduces the production of cGMP, leading to vasoconstriction and increased vascular tone.
Biochemical and Physiological Effects:
4-bromo-1-ethyl-N-(2-methoxy-4-nitrophenyl)-1H-pyrazole-3-carboxamide 73-6691 has been shown to have a number of biochemical and physiological effects, including vasodilation, reduction of pulmonary vascular resistance, improvement of right ventricular function, and reduction of myocardial fibrosis. It has also been shown to improve exercise capacity and quality of life in patients with pulmonary hypertension.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 4-bromo-1-ethyl-N-(2-methoxy-4-nitrophenyl)-1H-pyrazole-3-carboxamide 73-6691 is its high selectivity for sGC, which reduces the risk of off-target effects and toxicity. However, its potency and selectivity also make it difficult to use in certain experimental settings, where a less potent and more promiscuous inhibitor may be more suitable. Additionally, 4-bromo-1-ethyl-N-(2-methoxy-4-nitrophenyl)-1H-pyrazole-3-carboxamide 73-6691 is not suitable for use in clinical trials due to its poor pharmacokinetic properties, including low oral bioavailability and short half-life.

Zukünftige Richtungen

There are several possible future directions for research on 4-bromo-1-ethyl-N-(2-methoxy-4-nitrophenyl)-1H-pyrazole-3-carboxamide 73-6691 and its potential therapeutic applications. One area of interest is the development of more potent and selective sGC inhibitors, which may have improved pharmacokinetic properties and greater therapeutic potential. Another area of interest is the investigation of the effects of sGC inhibition on other physiological systems, such as the immune system and the nervous system. Finally, there is a need for further clinical studies to evaluate the safety and efficacy of sGC inhibitors in various disease states.

Synthesemethoden

The synthesis of 4-bromo-1-ethyl-N-(2-methoxy-4-nitrophenyl)-1H-pyrazole-3-carboxamide 73-6691 involves several steps, starting with the reaction of 2-methoxy-4-nitrobenzaldehyde with ethyl acetoacetate to form 2-ethoxy-4-nitrophenol. This is then reacted with hydrazine hydrate to form 2-ethoxy-4-nitrophenylhydrazine, which is further reacted with 4-bromo-1H-pyrazole-3-carboxylic acid to form 4-bromo-1-ethyl-N-(2-methoxy-4-nitrophenyl)-1H-pyrazole-3-carboxamide 73-6691.

Wissenschaftliche Forschungsanwendungen

4-bromo-1-ethyl-N-(2-methoxy-4-nitrophenyl)-1H-pyrazole-3-carboxamide 73-6691 has been extensively studied for its potential therapeutic applications in various cardiovascular and pulmonary diseases, including pulmonary hypertension, heart failure, and chronic obstructive pulmonary disease (COPD). In preclinical studies, 4-bromo-1-ethyl-N-(2-methoxy-4-nitrophenyl)-1H-pyrazole-3-carboxamide 73-6691 has been shown to improve pulmonary hemodynamics, reduce pulmonary vascular resistance, and improve right ventricular function in animal models of pulmonary hypertension. It has also been shown to improve cardiac function and reduce myocardial fibrosis in animal models of heart failure.

Eigenschaften

Molekularformel

C13H13BrN4O4

Molekulargewicht

369.17 g/mol

IUPAC-Name

4-bromo-1-ethyl-N-(2-methoxy-4-nitrophenyl)pyrazole-3-carboxamide

InChI

InChI=1S/C13H13BrN4O4/c1-3-17-7-9(14)12(16-17)13(19)15-10-5-4-8(18(20)21)6-11(10)22-2/h4-7H,3H2,1-2H3,(H,15,19)

InChI-Schlüssel

WXLGCCFRFVYARH-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=N1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)Br

Kanonische SMILES

CCN1C=C(C(=N1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.